molecular formula C10H12N2S B12624461 4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine CAS No. 921617-22-3

4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine

Katalognummer: B12624461
CAS-Nummer: 921617-22-3
Molekulargewicht: 192.28 g/mol
InChI-Schlüssel: YPRBBMZJOYMCAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine is a heterocyclic compound that belongs to the class of benzothiadiazepines These compounds are characterized by a seven-membered ring containing nitrogen and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which then undergo cyclization to form the desired benzothiadiazepine .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalytic processes to ensure high yield and purity. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium hydroxide at controlled temperatures .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine include:

Uniqueness

What sets this compound apart is the presence of the ethenyl group, which can participate in additional chemical reactions and provide unique properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

921617-22-3

Molekularformel

C10H12N2S

Molekulargewicht

192.28 g/mol

IUPAC-Name

4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine

InChI

InChI=1S/C10H12N2S/c1-2-8-7-11-13-10-6-4-3-5-9(10)12-8/h2-6,8,11-12H,1,7H2

InChI-Schlüssel

YPRBBMZJOYMCAC-UHFFFAOYSA-N

Kanonische SMILES

C=CC1CNSC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.